molecular formula C25H20O12 B13142586 6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate CAS No. 79212-80-9

6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate

Cat. No.: B13142586
CAS No.: 79212-80-9
M. Wt: 512.4 g/mol
InChI Key: DWXJTILOKBPHKL-UHFFFAOYSA-N
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Description

6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate is a complex organic compound with a unique structure that includes multiple acetoxy groups and a dihydroanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of 9,10-dihydroanthracene-1,3,8-triol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for imaging applications.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate
  • 6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate

Uniqueness

6-(Diacetoxymethyl)-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyltriacetate is unique due to its specific arrangement of acetoxy groups and the dihydroanthracene core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

79212-80-9

Molecular Formula

C25H20O12

Molecular Weight

512.4 g/mol

IUPAC Name

[4,5-diacetyloxy-7-(diacetyloxymethyl)-9,10-dioxoanthracen-2-yl] acetate

InChI

InChI=1S/C25H20O12/c1-10(26)33-16-8-18-22(20(9-16)35-12(3)28)24(32)21-17(23(18)31)6-15(7-19(21)34-11(2)27)25(36-13(4)29)37-14(5)30/h6-9,25H,1-5H3

InChI Key

DWXJTILOKBPHKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(OC(=O)C)OC(=O)C

Origin of Product

United States

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